2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid
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Overview
Description
Indole derivatives, which have a similar structure to the compound you mentioned, are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Imidazole, another similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For example, the synthesis of certain indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .Molecular Structure Analysis
Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions of similar compounds are diverse and depend on the specific structure of the compound. For example, indole undergoes electrophilic substitution due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
The mechanism of action of similar compounds can vary widely depending on their specific structure and the biological system they interact with. For example, certain indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Safety and Hazards
The safety and hazards of similar compounds can vary widely and depend on their specific structure. For example, certain indole derivatives are used in commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid involves the reaction of 5-aminotetrazole with ethyl chloroacetate to form ethyl 2-(5-tetrazolyl)acetate, which is then hydrolyzed to form 2-(5-tetrazolyl)acetic acid. This acid is then oxidized to form the desired product, 2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid.", "Starting Materials": [ "5-aminotetrazole", "ethyl chloroacetate", "sodium hydroxide", "water", "hydrochloric acid", "sodium nitrite", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: 5-aminotetrazole is reacted with ethyl chloroacetate in the presence of sodium hydroxide and water to form ethyl 2-(5-tetrazolyl)acetate.", "Step 2: Ethyl 2-(5-tetrazolyl)acetate is hydrolyzed with hydrochloric acid to form 2-(5-tetrazolyl)acetic acid.", "Step 3: 2-(5-tetrazolyl)acetic acid is oxidized with sodium nitrite and acetic acid to form 2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid.", "Step 4: The product is purified and isolated using standard laboratory techniques." ] } | |
CAS No. |
374553-94-3 |
Molecular Formula |
C3H4N4O3 |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
2-(5-oxo-1H-tetrazol-2-yl)acetic acid |
InChI |
InChI=1S/C3H4N4O3/c8-2(9)1-7-5-3(10)4-6-7/h1H2,(H,5,10)(H,8,9) |
InChI Key |
RRRXKDJSULCXTB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N1NC(=O)N=N1 |
Purity |
95 |
Origin of Product |
United States |
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